[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Description
The compound [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a structurally complex molecule featuring:
- Phenylamino group: Aromatic moiety linked via an amino group to the 2-oxoethyl chain, contributing to hydrophobic interactions.
- Piperidine ring: A six-membered nitrogen-containing heterocycle, with a 3-aminocarbonyl (urea) substituent, which may participate in hydrogen bonding or receptor recognition.
- 2-Oxoethyl linker: Connects the piperidine and phenylamino groups, introducing conformational flexibility.
Its synthesis likely involves coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation) similar to related compounds .
Properties
IUPAC Name |
2-(N-[2-(3-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(23)12-5-4-8-18(9-12)14(20)10-19(11-15(21)22)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,17,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJMXFWOODALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with a suitable acylating agent to introduce the aminocarbonyl group. This is followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets relevant to various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The piperidine ring is known for its ability to interact with biological macromolecules, potentially leading to the inhibition of cancer cell proliferation. For instance, compounds similar to this have been tested against different breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Neuropharmacology
Given the presence of the piperidine moiety, research into its neuropharmacological properties is ongoing. Initial findings suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Antimicrobial Properties
Emerging data suggest that this compound may possess antimicrobial activity against various pathogens. The aminocarbonyl group is hypothesized to play a crucial role in interacting with microbial enzymes or structural components.
Case Studies
Several studies have evaluated the efficacy of compounds with similar structures against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicate significant inhibition of growth, warranting further investigation into its potential as an antimicrobial agent.
Synthetic Chemistry
The synthesis of [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid has been explored in various synthetic pathways, allowing for modifications that enhance its biological activity or alter its pharmacokinetic properties.
Synthetic Routes
Common methods include:
- Condensation Reactions : Utilizing amines and carboxylic acids under controlled conditions.
- Cyclization Techniques : Forming piperidine derivatives through cyclization reactions involving appropriate precursors.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Reaction between amine and carboxylic acid | 70 - 90 |
| Cyclization | Formation of cyclic structures | 60 - 80 |
Mechanism of Action
The mechanism of action of [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Hypothetical Pharmacological Implications
- Urea vs.
- Phenylamino vs. Phenoxy: The phenylamino group in the target compound could enhance aromatic stacking interactions relative to phenoxy-linked derivatives .
- Chlorinated Substituents : Dichlorobenzyl or chlorophenyl groups (e.g., ) increase lipophilicity, which might improve blood-brain barrier penetration but reduce solubility.
Biological Activity
The compound [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid , also known by its chemical formula , has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on various pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminocarbonyl group, and it is characterized by the presence of a phenyl ring and an acetic acid moiety. Its molecular structure can be represented as follows:
This structure is crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
- Antimicrobial Effects : There is emerging evidence of its efficacy against certain bacterial strains.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent. The combination with doxorubicin showed enhanced cytotoxicity, indicating a synergistic effect .
- Mechanism of Action :
Anti-inflammatory Properties
The anti-inflammatory activity of the compound has been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is essential for developing therapies targeting chronic inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the phenyl ring significantly enhance antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Aminocarbonyl Group | Essential for maintaining activity |
| Piperidine Ring | Contributes to receptor binding |
| Phenyl Substituents | Variations can enhance or reduce activity |
Q & A
Basic: What are the recommended synthetic strategies for [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid?
Answer:
Synthesis typically involves multi-step reactions, including:
- Amide coupling : Use coupling agents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in DMF to form key intermediates, followed by purification via liquid-liquid extraction (e.g., ethyl acetate) and drying with anhydrous Na₂SO₄ .
- Anhydride formation : Reacting carboxylic acid derivatives with acyl chlorides (e.g., benzoyl chloride) under reflux, monitored by TLC for completion .
- Enantioselective synthesis : Resolution of stereoisomers using chiral auxiliaries like (S)-(-)-1-phenylethylamine to form diastereomeric amides for separation .
Basic: How is the structural integrity of this compound confirmed during synthesis?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly piperidine and phenyl moieties .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Chromatography : TLC (using silica gel) and HPLC to assess purity and reaction progress .
Basic: What methods are used to determine enantiomeric purity?
Answer:
- Chiral derivatization : Convert the compound to diastereomers using (S)-(-)-1-phenylethylamine, followed by HPLC or NMR analysis to distinguish stereoisomers .
- Chiral stationary phase chromatography : Use columns like Chiralpak® AD-H or OD-H for direct separation of enantiomers .
Advanced: How can computational modeling predict its pharmacological activity (e.g., COX-2 selectivity)?
Answer:
- Docking studies : Perform virtual screening with software like AutoDock Vina to assess binding affinity to COX-2 active sites. Prioritize compounds with favorable docking scores for in vitro validation .
- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to evaluate selectivity over COX-1 .
- QSAR modeling : Correlate structural descriptors (e.g., piperidine substitution patterns) with anti-inflammatory activity using datasets from analogous compounds .
Advanced: How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?
Answer:
- Reassess binding hypotheses : Re-examine docking poses for overlooked interactions (e.g., hydrogen bonding with COX-2 Arg120) using crystallographic data .
- Validate assay conditions : Ensure in vitro assays (e.g., COX inhibition) use physiologically relevant pH, temperature, and co-factor concentrations .
- Synthesize analogs : Systematically modify substituents (e.g., aminocarbonyl group on piperidine) to isolate structural contributors to activity .
Advanced: What strategies optimize selectivity for COX-2 over COX-1?
Answer:
- Targeted substitutions : Introduce bulky groups (e.g., benzimidazole) to exploit COX-2’s larger active site, as seen in structurally related NSAIDs .
- In vivo validation : Use rat paw edema models to confirm reduced inflammation without gastric toxicity, a hallmark of COX-2 selectivity .
- Metabolite profiling : Monitor stability in liver microsomes to ensure active metabolites retain selectivity .
Advanced: How is metabolic stability evaluated to improve pharmacokinetic profiles?
Answer:
- In vitro assays : Incubate with liver microsomes or hepatocytes, quantifying parent compound depletion via LC-MS/MS .
- Identification of soft spots : Use high-resolution MS to detect major metabolites (e.g., hydroxylation at the piperidine ring) .
- Structural hardening : Introduce fluorine atoms or methyl groups to block oxidative metabolism at vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
